Araloside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

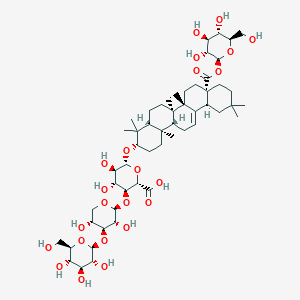

2D Structure

Properties

CAS No. |

55446-15-6 |

|---|---|

Molecular Formula |

C53H84O23 |

Molecular Weight |

1089.2 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-36(63)33(60)31(58)26(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-37(64)34(61)40(41(75-46)42(66)67)74-43-38(65)39(24(56)21-69-43)73-44-35(62)32(59)30(57)25(19-54)70-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38+,39-,40-,41-,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1 |

InChI Key |

DBUJWVDNMXCCKD-MVIACUKKSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Araloside C: A Technical Guide to its Cardioprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araloside C, a triterpenoid saponin isolated from Aralia elata, has emerged as a promising natural compound with significant cardioprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the cardioprotective effects of this compound against myocardial ischemia/reperfusion (I/R) injury. The primary mechanisms of action involve the modulation of key signaling pathways, including the Heat Shock Protein 90 (Hsp90)/Akt pathway and the attenuation of Endoplasmic Reticulum (ER) stress. Furthermore, based on the established activities of structurally related triterpenoid saponins, a role in the activation of the Nrf2/HO-1 antioxidant response pathway is strongly inferred. This compound has been shown to mitigate oxidative stress, inhibit apoptosis, and reduce inflammation in cardiomyocytes. This guide summarizes the current understanding of this compound's mechanism of action, presents quantitative data from key studies, details experimental protocols for its evaluation, and provides visual representations of the involved signaling pathways to support further research and drug development efforts.

Core Cardioprotective Mechanisms of this compound

This compound exerts its cardioprotective effects through a multi-pronged approach, targeting key cellular stress response pathways implicated in myocardial I/R injury.

Interaction with Heat Shock Protein 90 (Hsp90)

A central mechanism of this compound's cardioprotective action is its direct interaction with Hsp90.[1][2] Molecular docking studies have revealed that this compound can stably bind to the ATP/ADP-binding domain of Hsp90.[1][2] This interaction is believed to modulate Hsp90's chaperone activity, leading to the activation of downstream pro-survival signaling. The binding affinity of this compound to Hsp90 has been quantified with a dissociation constant (KD) of 29 μM.[1][2]

Activation of the PI3K/Akt Signaling Pathway

The interaction of this compound with Hsp90 leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pro-survival pathway in cardiomyocytes.[1][3] Akt, a serine/threonine kinase, is a downstream effector of Hsp90. This compound treatment has been shown to enhance the phosphorylation of Akt, which in turn promotes cell survival and inhibits apoptosis.[1][3] The cardioprotective effects of this compound can be attenuated by the Hsp90 inhibitor 17-AAG, confirming the critical role of the Hsp90/Akt axis.[1]

Attenuation of Endoplasmic Reticulum (ER) Stress

Myocardial I/R injury induces significant ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis. This compound has been demonstrated to protect cardiomyocytes by mitigating ER stress.[4][5][6] It achieves this by reducing the activation of key ER stress sensors, including PERK and ATF6, and downregulating the expression of pro-apoptotic proteins associated with ER stress, such as CHOP and caspase-12.[4][5][6] This anti-ER stress effect is also linked to the upregulation of Hsp90.[4][5][6]

Inferred Activation of the Nrf2/HO-1 Pathway

While direct evidence for this compound's activation of the Nrf2/HO-1 pathway is still emerging, numerous studies on other triterpenoid saponins have established this as a key mechanism for their antioxidant and cardioprotective effects. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme oxygenase-1 (HO-1). This pathway is crucial for mitigating oxidative stress, a primary driver of I/R injury. Given the structural similarities and the known antioxidant effects of this compound, its involvement in the Nrf2/HO-1 pathway is a strong possibility that warrants further investigation.

Quantitative Data on Cardioprotective Effects

The following tables summarize the quantitative data from key in vivo and in vitro studies, demonstrating the dose-dependent cardioprotective effects of this compound.

Table 1: Effects of this compound on Cardiac Function in a Rat Model of Ischemia/Reperfusion Injury [1]

| Treatment Group | LVDP (% of baseline) | +dP/dtmax (% of baseline) | -dP/dtmax (% of baseline) |

| I/R Control | 35.2 ± 4.1 | 38.7 ± 4.5 | 36.4 ± 4.2 |

| This compound (0.5 μM) + I/R | 52.1 ± 5.3 | 55.4 ± 5.8 | 53.8 ± 5.5 |

| This compound (1.0 μM) + I/R | 68.3 ± 6.1 | 71.2 ± 6.5 | 69.5 ± 6.3 |

| This compound (2.5 μM) + I/R | 86.1 ± 8.8 | 88.3 ± 9.1 | 87.2 ± 8.9* |

*LVDP: Left Ventricular Developed Pressure; +dP/dtmax: Maximum rate of pressure development; -dP/dtmax: Maximum rate of pressure decline. Data are presented as mean ± SD. p < 0.05 vs. I/R Control.

Table 2: Effects of this compound on Oxidative Stress Markers in a Rat Model of Ischemia/Reperfusion Injury [1]

| Treatment Group | MDA (nmol/mg protein) | SOD Activity (U/mg protein) | GSH-Px Activity (U/mg protein) |

| Sham | 1.2 ± 0.2 | 125.4 ± 10.2 | 85.3 ± 7.1 |

| I/R Control | 3.8 ± 0.5 | 62.1 ± 5.8 | 41.7 ± 4.3 |

| This compound (2.5 μM) + I/R | 1.9 ± 0.3 | 108.7 ± 9.5 | 72.4 ± 6.8* |

*MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase. Data are presented as mean ± SD. p < 0.05 vs. I/R Control.

Table 3: Effects of this compound on Cell Viability and Apoptosis in H9c2 Cardiomyocytes Subjected to Hypoxia/Reoxygenation (H/R) [4][5]

| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) | Bcl-2/Bax Ratio | Cleaved Caspase-3 (relative expression) |

| Control | 100 | 2.5 ± 0.5 | 2.8 ± 0.3 | 1.0 ± 0.1 |

| H/R | 52.3 ± 4.8 | 28.7 ± 3.1 | 0.8 ± 0.1 | 3.5 ± 0.4 |

| This compound (12.5 μM) + H/R | 85.1 ± 7.2 | 10.2 ± 1.5 | 2.1 ± 0.2 | 1.5 ± 0.2 |

*Data are presented as mean ± SD. p < 0.05 vs. H/R.

Experimental Protocols

In Vivo Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats[1]

-

Animal Preparation: Male Sprague-Dawley rats (250-300 g) are anesthetized with sodium pentobarbital (50 mg/kg, intraperitoneal).

-

Heart Isolation: The hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: Hearts are perfused with Krebs-Henseleit (KH) buffer at a constant pressure of 80 mmHg, gassed with 95% O2 and 5% CO2 at 37°C.

-

Stabilization: Hearts are allowed to stabilize for 30 minutes.

-

Ischemia: Global ischemia is induced by stopping the perfusion for 30 minutes.

-

Reperfusion: Reperfusion is initiated by restoring the flow of KH buffer for 120 minutes.

-

This compound Treatment: this compound (at desired concentrations) is administered for 15 minutes prior to the onset of ischemia.

-

Data Acquisition: Left ventricular developed pressure (LVDP), heart rate, and the maximum and minimum first derivatives of left ventricular pressure (±dP/dtmax) are continuously recorded.

-

Biochemical Analysis: At the end of reperfusion, ventricular tissues are collected for the measurement of oxidative stress markers (MDA, SOD, GSH-Px).

In Vitro Hypoxia/Reoxygenation (H/R) Injury Model in H9c2 Cardiomyocytes[4][5]

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Pre-treatment: Cells are pre-treated with this compound (at desired concentrations) for 12 hours prior to H/R injury.

-

Hypoxia: The culture medium is replaced with a glucose-free, serum-free DMEM, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 6 hours.

-

Reoxygenation: The hypoxic medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 12 hours.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay.

-

Apoptosis Assay: Apoptosis is quantified by flow cytometry using Annexin V-FITC/Propidium Iodide staining.

-

Western Blot Analysis: Protein expression levels of apoptosis-related markers (Bcl-2, Bax, cleaved caspase-3) and signaling pathway components (p-Akt, Akt, Hsp90) are determined by Western blotting.

Signaling Pathways and Experimental Workflow Visualizations

Caption: Core Signaling Pathways of this compound in Cardioprotection.

Caption: Inferred Nrf2/HO-1 Antioxidant Pathway Activation by this compound.

Caption: Experimental Workflow for Evaluating this compound Cardioprotection.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for the mitigation of myocardial ischemia/reperfusion injury. Its multifaceted mechanism of action, centered on the modulation of the Hsp90/Akt pathway and the attenuation of ER stress, provides a robust defense against the cellular damage induced by I/R. The likely involvement of the Nrf2/HO-1 antioxidant pathway further strengthens its profile as a potent cardioprotective compound.

Future research should focus on unequivocally establishing the role of the Nrf2/HO-1 pathway in this compound's mechanism of action. Further preclinical studies in larger animal models are warranted to validate its efficacy and safety profile. Additionally, structure-activity relationship studies could lead to the development of even more potent analogs with enhanced cardioprotective properties. The comprehensive data and protocols presented in this guide aim to facilitate these future research endeavors and accelerate the translation of this compound from a promising natural product to a clinically relevant cardioprotective therapy.

References

- 1. benthamscience.com [benthamscience.com]

- 2. phcog.com [phcog.com]

- 3. Panaxatriol saponin ameliorates myocardial infarction-induced cardiac fibrosis by targeting Keap1/Nrf2 to regulate oxidative stress and inhibit cardiac-fibroblast activation and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of Nrf2 in astragaloside IV-mediated antioxidative protection on heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Targets of Natural Products for Improving Cardiac Ischemic Injury: The Role of Nrf2 Signaling Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Aralia elata: A Technical Guide to Araloside C for Drug Discovery and Development

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aralia elata (Miq.) Seem, commonly known as the Japanese angelica tree, is a plant species with a rich history in traditional medicine across East Asia.[1] Modern pharmacological research has identified its constituent triterpenoid saponins, known as aralosides, as the primary source of its therapeutic activities.[2][3] Among these, Araloside C has emerged as a compound of significant interest, particularly for its potent cardioprotective effects.[4][5] It is one of the most abundant triterpenoid saponins found within the plant. This technical guide provides a comprehensive overview of Aralia elata as a natural source of this compound, detailing extraction and isolation protocols, analytical quantification methods, and the molecular mechanisms underlying its bioactivity, with a focus on its therapeutic potential in cardiovascular disease.

This compound: A Promising Cardioprotective Agent

This compound, an oleanane-type triterpenoid saponin, has been extensively studied for its ability to mitigate myocardial ischemia/reperfusion (I/R) injury and prevent apoptosis in cardiomyocytes.[4][6] Its primary mechanism involves the modulation of critical cellular signaling pathways related to stress response and cell survival.

Quantitative Data on Saponin Content and Bioactivity

While specific quantitative data for this compound content across different plant parts is not extensively documented in publicly available literature, studies have quantified the total saponin content, which serves as an important proxy for the potential yield of its major components. The bioactivity of purified this compound has been quantified in various in vitro and in vivo models.

Table 1: Total Saponin Content in Aralia elata

| Plant Part | Extraction Method | Quantification Method | Total Saponin Content (%) | Reference |

|---|---|---|---|---|

| Roots | Maceration | Spectrophotometry | 9.41 ± 0.18 to 10.46 ± 0.15 | [7] |

Note: This table reflects total saponins, of which this compound is a major, but not exclusive, component.

Table 2: Cardioprotective Effects of this compound in a Hypoxia/Reoxygenation (H/R) Model

| Treatment Group | Concentration (μM) | Cell Viability (% of Control) | LDH Leakage (% of H/R) | Apoptosis Rate (% of H/R) | Reference |

|---|---|---|---|---|---|

| Control | - | 100 | - | - | [6][8] |

| H/R | - | ~50 | 100 | 100 | [6][8] |

| this compound + H/R | 12.5 | Significantly Increased | Significantly Decreased | Significantly Decreased |[6][8] |

Table 3: Hemodynamic Effects of this compound in an ex vivo Rat Heart I/R Model

| Parameter | This compound Concentration (μM) | % Recovery vs. I/R Control | Reference |

|---|---|---|---|

| LVDP (Left Ventricular Developed Pressure) | 0.5 - 2.5 | Concentration-dependent increase | [4] |

| +dP/dt max | 0.5 - 2.5 | Concentration-dependent increase | [4] |

| -dP/dt max | 0.5 - 2.5 | Concentration-dependent increase |[4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and bioactivity assessment of this compound from Aralia elata.

Extraction and Isolation of this compound from Aralia elata Root Bark

This protocol is synthesized from established methods for isolating saponins from Aralia species.[9][10]

-

Plant Material Preparation : Collect fresh root bark of Aralia elata. Clean the material to remove soil and debris, then air-dry or oven-dry at a controlled temperature (40-50°C). Grind the dried root bark into a coarse powder.

-

Initial Extraction :

-

Place 1 kg of the powdered root bark into a large flask.

-

Add 10 L of 70% methanol.

-

Heat the mixture under reflux for 4 hours.

-

Filter the mixture while hot through gauze or filter paper.

-

Repeat the reflux extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

-

Solvent Evaporation : Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to remove the methanol. The resulting aqueous concentrate can be freeze-dried to yield a crude powder extract.[9]

-

Solvent-Solvent Partitioning :

-

Dissolve the crude extract in a 10% aqueous methanol solution.

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

-

First, partition against n-hexane to remove nonpolar lipids and chlorophylls. Collect and set aside the n-hexane fraction.

-

Next, partition the remaining aqueous layer against chloroform, followed by ethyl acetate, and finally n-butanol.

-

This compound, being a glycoside, will primarily partition into the n-butanol fraction.

-

-

Column Chromatography Purification :

-

Concentrate the n-butanol fraction to dryness.

-

Subject the dried butanol fraction to column chromatography. A common setup involves a silica gel stationary phase.

-

Elute the column with a gradient solvent system, such as chloroform-methanol-water (e.g., starting from 8:2:0.5 and gradually increasing polarity to 7:3:1), to separate the different saponins.[9]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC), staining with a vanillin-sulfuric acid reagent and heating to visualize the saponin spots.

-

Fractions containing pure this compound (as determined by comparison with a standard) are combined and concentrated. Further purification can be achieved using repeated chromatography on columns like Diaion HP-20 or by preparative HPLC.[10]

-

Analytical Quantification by HPLC-UV

This protocol provides a general framework for the quantitative analysis of this compound.[11][12][13]

-

Standard and Sample Preparation :

-

Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution.

-

Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions :

-

HPLC System : A standard HPLC system with a UV detector.

-

Column : Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically required. For example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Program : Start with a low percentage of Solvent B, gradually increasing it over 20-30 minutes to elute the saponins.

-

Flow Rate : 1.0 mL/min.

-

Detection : Saponins lack a strong chromophore, so UV detection is typically performed at a low wavelength, such as 203-210 nm.

-

Column Temperature : 30°C.

-

-

Quantification : Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Calculate the concentration of this compound in the plant extract by interpolating its peak area onto the calibration curve.

In Vitro Bioactivity Assay: H9c2 Cardiomyocyte H/R Model

This protocol details the procedure for evaluating the protective effects of this compound against simulated ischemia/reperfusion injury.[6][8][14]

-

Cell Culture : Culture H9c2 rat cardiomyoblasts in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Drug Treatment : Seed cells in appropriate plates. Once they reach ~80% confluence, replace the medium with fresh serum-free medium containing the desired concentration of this compound (e.g., 12.5 µM) or vehicle (control). Incubate for 12 hours.

-

Hypoxia Induction :

-

After the pre-incubation period, wash the cells with PBS.

-

Replace the medium with no-glucose DMEM.

-

Place the cells in a hypoxic incubator or chamber with a gas mixture of 90% N₂, 5% H₂, and 5% CO₂ at 37°C for 6 hours.

-

-

Reoxygenation :

-

Remove the cells from the hypoxic chamber.

-

Immediately replace the no-glucose DMEM with high-glucose DMEM (containing serum).

-

Return the cells to a normal incubator (95% air, 5% CO₂) for 12 hours.

-

-

Endpoint Analysis : Following reoxygenation, assess cellular endpoints:

-

Cell Viability : Use the MTT assay.

-

Cytotoxicity : Measure lactate dehydrogenase (LDH) release into the culture medium.

-

Apoptosis : Use flow cytometry with Annexin V/Propidium Iodide staining.

-

Protein Expression : Perform Western blotting to analyze the expression levels of key proteins in the signaling pathways (e.g., HSP90, p-Akt, CHOP, Caspase-12).

-

Signaling Pathways and Experimental Workflows

The cardioprotective effects of this compound are mediated through complex signaling networks. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow.

This compound Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. [Studies on the chemical constituents from Aralia elata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protective effects of this compound against myocardial ischaemia/reperfusion injury: potential involvement of heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of this compound against myocardial ischaemia/reperfusion injury: potential involvement of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Prevents Hypoxia/Reoxygenation-Induced Endoplasmic Reticulum Stress via Increasing Heat Shock Protein 90 in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Determination of Total Saponins in Aralia Mandshurica Plant Raw Material - Kurkin - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 8. This compound Prevents Hypoxia/Reoxygenation-Induced Endoplasmic Reticulum Stress via Increasing Heat Shock Protein 90 in H9c2 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 10. constellation.uqac.ca [constellation.uqac.ca]

- 11. jocpr.com [jocpr.com]

- 12. jpac.journals.ekb.eg [jpac.journals.ekb.eg]

- 13. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HSP70 protects H9C2 cells from hypoxia and reoxygenation injury through STIM1/IP3R - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Araloside C: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araloside C, a prominent triterpenoid saponin, has garnered significant attention within the scientific community for its potential therapeutic applications, notably its cardioprotective effects.[1] This in-depth technical guide provides a comprehensive overview of the discovery and state-of-the-art isolation methods for this compound, tailored for researchers, scientists, and professionals in drug development. The document details the journey from its natural source to a purified compound, offering structured data, explicit experimental protocols, and visual workflows to facilitate a deeper understanding and replication of these critical processes.

Discovery of this compound in Aralia elata

This compound was first identified as a constituent of the root bark of Aralia elata, a plant with a history of use in traditional medicine.[1][2] Early phytochemical investigations into the chemical makeup of Aralia elata led to the isolation and structural elucidation of several saponins, including this compound.[2] Its discovery was part of broader research efforts to identify the bioactive compounds responsible for the medicinal properties of this plant species.

Modern Isolation and Purification Methodologies

The isolation of this compound from its natural source is a multi-step process that begins with extraction and is followed by various chromatographic purification techniques. The general workflow is designed to efficiently separate this compound from a complex mixture of other plant metabolites.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Extraction of Total Saponins

The initial step involves the extraction of total saponins from the dried and powdered root bark of Aralia elata. A widely used and effective method is hot reflux extraction with an aqueous organic solvent.

-

Protocol: Hot Reflux Extraction

-

Weigh 1.32 kg of dried, sliced root bark of Aralia elata.[3]

-

Place the plant material in a suitable flask and add a 70% methanol solution.

-

Reflux the mixture for 4 hours in a water bath.

-

Repeat the extraction process twice to ensure exhaustive extraction.

-

Filter the combined extracts through gauze to remove solid plant material.

-

Evaporate the methanol and water from the filtrate under vacuum.

-

Freeze-dry the resulting aqueous extract to obtain a powdered crude extract (approximately 360 g).[3]

-

An alternative and more modern approach is Ultrasound-Assisted Extraction (UAE), which can offer improved efficiency.

-

Protocol: Ultrasound-Assisted Extraction (Optimized for Total Saponins) [4]

-

Mix the powdered plant material with 73% ethanol at a solid-liquid ratio of 1:16 (g/mL).

-

Subject the mixture to ultrasonication for 34 minutes at a temperature of 61°C.

-

This method has been shown to be more efficient than conventional hot reflux extraction for total saponins.

-

2. Fractionation by Solvent Partitioning

The crude extract is a complex mixture. To enrich the saponin content, solvent partitioning is employed.

-

Protocol: n-Butanol Fractionation [3]

-

Dissolve the dried crude extract in a 10% methanol solution.

-

Perform successive partitioning with n-hexane, chloroform, ethyl acetate, and finally n-butanol.

-

The saponins, including this compound, will preferentially partition into the n-butanol layer.

-

Separate and concentrate the n-butanol fraction to yield a saponin-rich extract.

-

3. Purification by Column Chromatography

The n-butanol fraction is further purified using silica gel column chromatography to separate individual saponins.

-

Protocol: Silica Gel Column Chromatography

-

Pack a glass column with silica gel (e.g., 60-120 mesh).

-

Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of chloroform-methanol-water. A common starting system is a 7:3:1 (v/v/v) mixture.[3]

-

Collect fractions sequentially and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine fractions containing this compound based on the TLC analysis.

-

4. High-Purity Isolation by Preparative HPLC

For obtaining high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is the final and most crucial step.

-

Protocol: Preparative Reversed-Phase HPLC

-

Column: A C18 stationary phase is typically used for the separation of saponins.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Gradient Elution: An example of a gradient for saponin separation on a preparative C18 column could be:

-

0-5 min: 20% to 32% acetonitrile in water.

-

5-45 min: 32% to 68% acetonitrile in water.

-

45-50 min: 68% to 100% acetonitrile in water.

-

50-55 min: Hold at 100% acetonitrile.

-

-

Detection: A UV detector set at a low wavelength (e.g., 203 nm) is suitable for detecting saponins which lack a strong chromophore.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Analysis: The purity of the isolated this compound can be confirmed by analytical HPLC, with standards showing purity of ≥98%.[4]

-

Quantitative Data Summary

The following table summarizes the quantitative data associated with the isolation of Aralosides from Aralia elata. It is important to note that specific yield data for this compound is not consistently reported in the literature; however, data for a related compound, Araloside A, and for total saponins provide valuable context.

| Parameter | Value | Source Plant Material | Reference |

| Crude Methanol Extract Yield | 27.3% (w/w) | Dried Root Bark | [3] |

| n-Butanol Fraction Yield | 16.2% (w/w) | Dried Root Bark | [3] |

| Araloside A Yield | 0.9% (w/w) | Dried Root Bark | |

| Total Saponin Content | 9.41 ± 0.18% to 10.46 ± 0.15% | Roots | [5] |

| This compound Standard Purity | ≥98% | Commercially available | [4] |

Signaling Pathways Associated with this compound's Bioactivity

Recent research has focused on the pharmacological effects of this compound, particularly its cardioprotective properties against ischemia/reperfusion injury. These studies have identified key signaling pathways through which this compound exerts its effects.

Cardioprotective Signaling Pathway of this compound

Caption: Signaling pathways involved in this compound's cardioprotection.

This compound has been shown to bind to and upregulate Heat Shock Protein 90 (Hsp90). This interaction is crucial for its ability to mitigate myocardial ischemia/reperfusion injury by reducing oxidative stress and calcium overload.[1] Furthermore, this compound can attenuate endoplasmic reticulum (ER) stress-dependent apoptosis by inhibiting the PERK/eIF2α signaling pathway, an effect mediated by the increase in Hsp90 expression. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating mitochondrial function and protecting against oxidative stress.

Conclusion

The discovery and isolation of this compound from Aralia elata represent a significant advancement in natural product chemistry and pharmacology. The methodologies outlined in this guide, from initial extraction to high-purity chromatographic separation, provide a robust framework for obtaining this promising bioactive compound. The elucidation of its mechanisms of action through key signaling pathways further underscores its potential for the development of novel therapeutic agents. This comprehensive technical overview serves as a valuable resource for the scientific community, aiming to accelerate further research and development efforts centered on this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [Studies on the chemical constituents from Aralia elata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 4. Studies on cytotoxic triterpene saponins from the leaves of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Determination of Total Saponins in Aralia Mandshurica Plant Raw Material - Kurkin - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

Araloside C and Heat Shock Protein 90: An In-Depth Technical Guide to a Promising Molecular Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a ubiquitously expressed molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a vast array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in various diseases, including cancer and cardiovascular conditions. This has made Hsp90 an attractive therapeutic target. Araloside C, a triterpenoid saponin isolated from Aralia elata, has emerged as a natural compound that directly interacts with Hsp90, modulating its function and influencing downstream cellular processes. This technical guide provides a comprehensive overview of the interaction between this compound and Hsp90, detailing the molecular mechanisms, summarizing key quantitative data, and providing detailed experimental protocols for the assays used to characterize this interaction. Furthermore, this guide illustrates the implicated signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Molecular Interaction between this compound and Hsp90

This compound has been identified as a direct binding partner of Hsp90. Molecular docking studies have revealed that this compound likely binds to the ATP/ADP-binding domain in the N-terminus of Hsp90.[1][2][3] This interaction is crucial for the subsequent modulation of Hsp90's chaperone activity and the stability of its client proteins.

Quantitative Binding Affinity

The binding affinity of this compound to Hsp90 has been quantified using nanopore optical interferometry.[1][2][3] This technique measures the change in the refractive index at a sensor surface as molecules bind, allowing for the determination of kinetic parameters.

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | 29 μM | Nanopore Optical Interferometry | [1][2][3] |

Impact on Hsp90 Expression

Interestingly, treatment with this compound has been shown to upregulate the expression of Hsp90 in cardiomyocytes.[1][2][4] This suggests a complex feedback mechanism where this compound not only binds to Hsp90 but also influences its cellular levels.

Downstream Cellular Effects and Signaling Pathways

The interaction of this compound with Hsp90 initiates a cascade of downstream cellular events, with significant implications for cell survival and stress response pathways. The primary observed effects are cardioprotection against ischemia/reperfusion injury and the modulation of apoptosis and endoplasmic reticulum (ER) stress.[1][2][3][4][5]

The Akt Signaling Pathway

A key signaling pathway influenced by the this compound-Hsp90 interaction is the PI3K/Akt pathway, a central regulator of cell survival and proliferation. Hsp90 is known to be essential for the stability and activation of Akt. By interacting with Hsp90, this compound can modulate Akt signaling, leading to enhanced cell survival under stress conditions.[6]

This compound-Hsp90 interaction and the Akt signaling pathway.

The Erk Signaling Pathway

The Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. Several components of this pathway, including Raf-1, are client proteins of Hsp90.[7][8][9][10][11][12] While direct studies on this compound's effect on the Erk pathway via Hsp90 are limited, the established role of Hsp90 in regulating this pathway suggests a potential for indirect modulation by this compound. Hsp90 inhibition has been shown to transiently activate Src, which can, in turn, activate the Akt and Erk pathways.[5]

Potential modulation of the Erk signaling pathway by this compound through Hsp90.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and Hsp90 and its downstream effects.

Biolayer Interferometry (BLI) for Binding Affinity

Biolayer interferometry is a label-free technology for measuring biomolecular interactions in real-time. It is a suitable alternative to nanopore optical interferometry for determining binding kinetics.

Principle: A biosensor tip with an immobilized ligand (Hsp90) is dipped into a solution containing the analyte (this compound). The binding of the analyte to the ligand causes a change in the optical thickness at the tip, which is measured as a wavelength shift.

Protocol:

-

Immobilization of Hsp90:

-

Pre-hydrate streptavidin (SA) biosensors in the assay buffer (e.g., PBS with 0.05% Tween 20) for at least 10 minutes.

-

Immobilize biotinylated recombinant Hsp90 onto the SA biosensors by dipping them into a solution of Hsp90 (e.g., 10-20 µg/mL in assay buffer) until a stable baseline is achieved.

-

-

Baseline:

-

Equilibrate the Hsp90-loaded biosensors in the assay buffer to establish a stable baseline.

-

-

Association:

-

Dip the biosensors into wells containing various concentrations of this compound dissolved in the assay buffer.

-

Record the association kinetics for a defined period (e.g., 300-600 seconds).

-

-

Dissociation:

-

Move the biosensors back into wells containing only the assay buffer.

-

Record the dissociation kinetics for a defined period (e.g., 600-1200 seconds).

-

-

Data Analysis:

-

Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (KD = koff/kon).

-

Workflow for Biolayer Interferometry (BLI) analysis.

Hsp90 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp90 in the presence and absence of this compound.

Principle: The ATPase activity of Hsp90 is measured by quantifying the amount of ADP produced over time. This can be done using a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 40 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).

-

To the buffer, add the components of the ADP-Glo™ Kinase Assay (Promega) or a similar kit, which typically includes pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

-

Assay Initiation:

-

Add recombinant Hsp90 to the reaction mixture.

-

Add varying concentrations of this compound or a known Hsp90 inhibitor (e.g., 17-AAG) as a control.

-

Initiate the reaction by adding ATP to a final concentration of 1-2 mM.

-

-

Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a plate reader.

-

Record measurements at regular intervals for a set period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis from the linear portion of the absorbance vs. time plot.

-

Determine the effect of this compound on Hsp90 ATPase activity by comparing the rates in the presence of the compound to the control (DMSO vehicle).

-

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect changes in the expression levels of Hsp90 and the phosphorylation status of key signaling proteins like Akt and Erk.

Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time and concentration.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Hsp90, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control (vehicle-treated) cells.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the levels of intracellular ROS, which are often generated during cellular stress.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound and/or an oxidative stress-inducing agent.

-

-

Staining:

-

Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescein diacetate (DCFDA), at 37°C in the dark. DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

Quantify the relative ROS levels by comparing the fluorescence intensity of treated cells to that of control cells.

-

Conclusion

This compound represents a compelling natural product with a defined molecular interaction with Hsp90. Its ability to bind to the chaperone's ATP/ADP pocket and subsequently modulate cellular signaling pathways, particularly the pro-survival Akt pathway, underscores its therapeutic potential. The upregulation of Hsp90 expression following this compound treatment adds another layer of complexity to its mechanism of action, warranting further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the this compound-Hsp90 interaction. The detailed protocols and pathway diagrams are intended to facilitate the design of future studies aimed at further elucidating the therapeutic applications of this promising natural compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Protective effects of this compound against myocardial ischaemia/reperfusion injury: potential involvement of heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effects of this compound against myocardial ischaemia/reperfusion injury: potential involvement of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Prevents Hypoxia/Reoxygenation-Induced Endoplasmic Reticulum Stress via Increasing Heat Shock Protein 90 in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. gatorbio.com [gatorbio.com]

- 7. Requirement for a hsp90 chaperone-dependent MEK1/2-ERK pathway for B cell antigen receptor-induced cyclin D2 expression in mature B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. c-Raf/MEK/ERK pathway controls protein kinase C-mediated p70S6K activation in adult cardiac muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Araloside C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, dedicated pharmacokinetic and bioavailability studies specifically for Araloside C are not publicly available. This guide provides an in-depth overview of the methodologies and available data for closely related compounds, Aralia-saponin V and Aralia-saponin VI, isolated from the same plant species, Aralia elata. This information is intended to serve as a proxy and a foundational resource for future research on this compound.

Introduction to this compound

This compound is a triterpenoid saponin isolated from the leaves of Aralia elata (Miq.) Seem.[1][2] While its direct pharmacokinetic profile remains to be elucidated, the total saponins of Aralia elata are utilized for the auxiliary treatment of acute and chronic hepatitis.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of individual saponins like this compound is crucial for the development of novel therapeutics.

Pharmacokinetic Profile of Related Saponins from Aralia elata

Due to the absence of specific data for this compound, this section presents the pharmacokinetic parameters of Aralia-saponin V and Aralia-saponin VI in rats following oral administration of an Aralia elata leaf extract.[1] This data provides valuable insights into the potential pharmacokinetic behavior of this compound.

Table 1: Pharmacokinetic Parameters of Aralia-saponin V and Aralia-saponin VI in Rats

| Parameter | Aralia-saponin V | Aralia-saponin VI |

| Tmax (h) | 0.28 ± 0.13 | 0.25 ± 0.11 |

| Cmax (ng/mL) | 128.62 ± 18.23 | 145.71 ± 21.34 |

| AUC(0-t) (h·ng/mL) | 312.45 ± 45.67 | 358.92 ± 52.18 |

| AUC(0-∞) (h·ng/mL) | 331.87 ± 48.91 | 380.15 ± 55.43 |

| t1/2 (h) | 2.41 ± 0.38 | 2.56 ± 0.41 |

Data sourced from a study on the extract of Aralia elata leaves.[1]

Experimental Protocols for Saponin Pharmacokinetic Studies

The following is a detailed methodology for a typical pharmacokinetic study of saponins from Aralia elata, based on published research.[1]

Animal Studies

-

Species: Sprague-Dawley rats.

-

Administration: Oral gavage of Aralia elata leaf extract.

-

Dosing: A specific dose of the extract, standardized to the content of the saponins of interest.

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.083, 0.167, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: UHPLC-ESI-MS/MS

A sensitive and selective ultra-high performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method is employed for the quantification of the saponins in plasma.[1]

-

Sample Preparation: A one-step protein precipitation with methanol is used to extract the analytes from the plasma.[1] An internal standard (e.g., Shengmaxinside C) is added to the plasma sample before extraction.[1]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Instrument: Triple quadrupole tandem mass spectrometer.[1]

-

Ionization Mode: Negative electrospray ionization (ESI).[1]

-

Detection Mode: Multiple reaction monitoring (MRM).[1]

-

Ion Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For Aralia-saponin V, this is m/z 1103.2 → 941.2, and for Aralia-saponin VI, it is m/z 1119.2 → 957.0.[1]

-

Pharmacokinetic Analysis

The plasma concentration-time data for each saponin is analyzed using a non-compartmental model to determine key pharmacokinetic parameters, including Tmax, Cmax, AUC, and t1/2.

Visualizing Experimental Workflows

The following diagram illustrates a generalized workflow for a pharmacokinetic study of natural products.

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Future Directions

The lack of specific pharmacokinetic data for this compound highlights a significant knowledge gap. Future research should focus on:

-

Isolation and Purification: Obtaining pure this compound to enable dedicated pharmacokinetic studies.

-

In Vivo Studies: Conducting comprehensive ADME studies in relevant animal models to determine the absolute bioavailability and metabolic fate of this compound.

-

In Vitro Permeability Assays: Utilizing Caco-2 cell monolayers to investigate the intestinal absorption mechanisms.

-

Metabolite Identification: Identifying the major metabolites of this compound to understand its biotransformation pathways.

By addressing these research questions, a clearer understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential clinical development.

References

Unveiling the Therapeutic Potential of Araloside C: A Preliminary In Vitro Screening

Araloside C, a triterpenoid saponin primarily isolated from Aralia elata, is emerging as a compound of significant interest to the scientific and medical communities. Preliminary in vitro studies have illuminated its diverse bioactivities, suggesting potential therapeutic applications in cardiovascular diseases, inflammatory conditions, and oncology. This technical guide provides an in-depth overview of the current in vitro evidence, detailing the experimental protocols used to ascertain its effects and presenting key quantitative data for researchers, scientists, and drug development professionals.

Cardioprotective Effects: Shielding the Heart from Injury

This compound has demonstrated notable protective effects on cardiomyocytes, particularly in the context of ischemia-reperfusion (I/R) injury, a common consequence of myocardial infarction. Studies have shown that this compound can improve cardiac function and reduce oxidative stress in I/R models.[1]

One of the key mechanisms underlying its cardioprotective activity is the modulation of the PI3K/Akt signaling pathway.[2] This pathway is crucial for cell survival and proliferation, and its activation by this compound helps to inhibit myocardial cell apoptosis.[2] Furthermore, this compound has been found to interact with Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in protein folding and stability.[1][3][4] By upregulating Hsp90 expression, this compound helps to protect cardiomyocytes from hypoxia/reoxygenation-induced apoptosis and endoplasmic reticulum (ER) stress.[3][4]

Quantitative Data: Cardioprotective Effects of this compound

| Cell Line | Model | Treatment Concentration | Key Findings | Reference |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation (H/R) | 2-8 µM | Improved post-ischemic cell shortening and Ca2+ transients. | [1] |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation (H/R) | 12.5 µM | Significantly improved cell viability, attenuated LDH leakage, and prevented apoptosis. | [3][4][5] |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation (H/R) | 2.5 µM | Significantly lower malondialdehyde (MDA) levels, reactive oxygen species (ROS) levels, and NADPH oxidase activity. | [1] |

| Rat Cardiomyocytes | Ischemia/Reoxygenation (I/R) | 2-8 µM | Improved impairment of cardiomyocyte contractile capacity and intracellular Ca2+ homeostasis. | [1] |

Anti-Atherosclerotic and Anti-inflammatory Properties

Beyond its direct cardioprotective effects, this compound exhibits potent anti-atherosclerotic and anti-inflammatory activities. A key mechanism in this regard is its ability to modulate macrophage polarization.[6] Specifically, this compound promotes the polarization of macrophages towards the anti-inflammatory M2 phenotype, a process mediated by Sirt1-dependent autophagy.[6] This shift in macrophage polarization helps to reduce the formation of foam cells and atherosclerotic plaques.[6]

The anti-inflammatory effects of this compound are not limited to atherosclerosis. It has also been shown to inhibit the production of pro-inflammatory mediators. While some studies have focused on Araloside A, a related compound, the findings suggest a broader anti-inflammatory potential for this class of saponins.[7][8][9]

Quantitative Data: Anti-Atherosclerotic and Anti-inflammatory Effects of this compound

| Cell Line | Model | Treatment Concentration | Key Findings | Reference |

| RAW264.7 Macrophages | ox-LDL treated | Not specified | Promoted M2 phenotype macrophage polarization and increased autophagy-related protein expression (LC3II/LC3I ratio, BECN1, ATG5). | [6] |

Anti-Cancer Potential: A New Avenue for Oncology Research

Preliminary evidence suggests that this compound may possess anti-cancer properties. While research in this area is less extensive compared to its cardiovascular effects, studies on related saponins and other natural compounds provide a strong rationale for further investigation. For instance, various saponins have been shown to induce apoptosis and autophagy in cancer cells through modulation of signaling pathways like PI3K/Akt and NF-κB.[10][11] The ability of this compound to modulate these pathways in other contexts suggests it may have similar effects in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., H9c2, RAW264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 12, 24, or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis

-

Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, Akt, Bcl-2, Bax, LC3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Harvesting: Harvest treated and control cells by trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Signaling Pathways and Experimental Workflows

Caption: this compound cardioprotective signaling pathways.

Caption: this compound anti-atherosclerotic mechanism.

Caption: Experimental workflow for Western Blot analysis.

References

- 1. Protective effects of this compound against myocardial ischaemia/reperfusion injury: potential involvement of heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound Prevents Hypoxia/Reoxygenation-Induced Endoplasmic Reticulum Stress via Increasing Heat Shock Protein 90 in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Prevents Hypoxia/Reoxygenation-Induced Endoplasmic Reticulum Stress via Increasing Heat Shock Protein 90 in H9c2 Cardiomyocytes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound attenuates atherosclerosis by modulating macrophage polarization via Sirt1-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. japsonline.com [japsonline.com]

- 10. Astragaloside in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Araloside C Molecular Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araloside C, a triterpenoid saponin isolated from Aralia elata, has demonstrated significant cardioprotective effects. Understanding its molecular targets and mechanism of action is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the identification and validation of Heat Shock Protein 90 (Hsp90) as a primary molecular target of this compound. It details the signaling pathways modulated by this interaction and provides comprehensive experimental protocols for researchers seeking to investigate these effects.

Molecular Target: Heat Shock Protein 90 (Hsp90)

The principal molecular target of this compound has been identified as Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone. This compound directly binds to the ATP/ADP-binding domain of Hsp90.[1][2] This interaction has been validated through multiple experimental approaches, including molecular docking and nanopore optical interferometry.[1][2]

Binding Affinity

The binding affinity of this compound to Hsp90 has been quantified using nanopore optical interferometry, revealing a dissociation constant (KD) of 29 μM.[1] This indicates a moderate binding affinity, suggesting a potentially reversible interaction that can modulate Hsp90 function.

Signaling Pathway Modulation

The binding of this compound to Hsp90 initiates a cascade of downstream signaling events, primarily impacting the Endoplasmic Reticulum (ER) stress response and pro-survival pathways such as PI3K/Akt.

Inhibition of ER Stress-Mediated Apoptosis

This compound alleviates hypoxia/reoxygenation (H/R)-induced apoptosis in cardiomyocytes by mitigating ER stress. It specifically inhibits the PERK/eIF2α signaling pathway, a key branch of the unfolded protein response (UPR).[3][4] This leads to a reduction in the expression of pro-apoptotic proteins such as CHOP and caspase-12.[3] Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, leading to an increased Bcl-2/Bax ratio, which further inhibits apoptosis.[3]

Activation of the PI3K/Akt Survival Pathway

This compound has been shown to activate the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4][5] This activation contributes to its cardioprotective effects by promoting cardiomyocyte survival and inhibiting apoptosis. The interaction with Hsp90 is believed to be a key upstream event leading to the activation of Akt.

Signaling Pathway of this compound in Cardiomyocytes

Caption: this compound binds to Hsp90, modulating ER stress and PI3K/Akt pathways to inhibit apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound.

Table 1: Binding Affinity of this compound

| Ligand | Target | Method | Dissociation Constant (KD) | Reference |

|---|

| this compound | Hsp90 | Nanopore Optical Interferometry | 29 μM |[1] |

Table 2: Dose-Dependent Effects of this compound on H9c2 Cardiomyocytes

| Concentration | Effect on Cell Viability (MTT Assay) | Effect on Cytotoxicity (LDH Release) | Reference |

|---|---|---|---|

| 3.125 µM | Significant increase in viability post H/R injury | Significant decrease in LDH release post H/R injury | [3] |

| 6.25 µM | Further increase in viability post H/R injury | Further decrease in LDH release post H/R injury | [3] |

| 12.5 µM | Maximal increase in viability post H/R injury | Maximal decrease in LDH release post H/R injury |[3] |

Experimental Protocols

This section provides detailed protocols for key experiments used in the identification and validation of this compound's molecular target and mechanism of action.

Hsp90 Binding Affinity Assay (Nanopore Optical Interferometry)

Objective: To determine the binding affinity (KD) of this compound to Hsp90.

Materials:

-

Recombinant human Hsp90 protein

-

This compound

-

Nanopore optical interferometry system (e.g., SKi Pro)

-

Carboxy-functionalized silicon chips

-

Activation and coupling buffers (specific to the instrument)

-

Running buffer (e.g., PBS with 0.05% Tween 20)

Protocol:

-

Chip Preparation: Activate the carboxy-functionalized silicon chip according to the manufacturer's instructions.

-

Protein Immobilization: Immobilize recombinant Hsp90 onto the activated chip surface.

-

Ligand Preparation: Prepare a serial dilution of this compound in running buffer (e.g., 0-80 µM).

-

Binding Analysis:

-

Establish a stable baseline by flowing running buffer over the chip.

-

Inject the different concentrations of this compound over the immobilized Hsp90 surface.

-

Monitor the change in the interference signal in real-time to measure association.

-

After the association phase, flow running buffer over the chip to measure dissociation.

-

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (KD = koff/kon).

Experimental Workflow for Hsp90 Binding Assay

Caption: Workflow for determining this compound and Hsp90 binding affinity using nanopore interferometry.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the Hsp90, ER stress, and PI3K/Akt pathways in H9c2 cardiomyocytes.

Materials:

-

H9c2 cardiomyocytes

-

This compound

-

Hypoxia/reoxygenation (H/R) induction reagents/chamber

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Hsp90, anti-p-PERK, anti-p-eIF2α, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Cell Culture and Treatment: Culture H9c2 cells and treat with various concentrations of this compound for a specified time (e.g., 12 hours) before inducing H/R injury.

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Blocking and Antibody Incubation:

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membranes with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of H9c2 cardiomyocytes under conditions of oxidative stress.

Materials:

-

H9c2 cardiomyocytes

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[3]

-

Treatment: Treat the cells with different concentrations of this compound for 12 hours, followed by induction of injury (e.g., H/R).[3]

-

MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control group.

Cytotoxicity Assay (LDH Assay)

Objective: To quantify the cytotoxicity of H/R injury on H9c2 cardiomyocytes and the protective effect of this compound by measuring lactate dehydrogenase (LDH) release.

Materials:

-

H9c2 cardiomyocytes

-

24-well or 96-well plates

-

This compound

-

LDH cytotoxicity assay kit (e.g., from Takara Bio, Roche, or Thermo Fisher Scientific)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed H9c2 cells in a plate and treat with this compound followed by H/R injury as described for the MTT assay.

-

Supernatant Collection: After treatment, collect the cell culture supernatant.

-

LDH Reaction:

-

Transfer the supernatant to a new plate.

-

Add the reaction mixture from the LDH assay kit (containing diaphorase/NAD+ and a tetrazolium salt) to each well.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Experimental Workflow for Cell-Based Assays

Caption: General workflow for assessing this compound's effects on cardiomyocyte viability and cytotoxicity.

Conclusion

The identification and validation of Hsp90 as a primary molecular target of this compound provides a solid foundation for understanding its cardioprotective mechanism. The modulation of the ER stress and PI3K/Akt signaling pathways through this interaction highlights the therapeutic potential of this compound in conditions involving myocardial ischemia-reperfusion injury. The experimental protocols detailed in this guide offer a comprehensive resource for researchers to further investigate and validate these findings, paving the way for the potential clinical application of this compound.

References

- 1. This compound Prevents Hypoxia/Reoxygenation-Induced Endoplasmic Reticulum Stress via Increasing Heat Shock Protein 90 in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects H9c2 cardiomyoblasts against oxidative stress via the modulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calenduloside E Analogues Protecting H9c2 Cardiomyocytes Against H2O2-Induced Apoptosis: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interplay between PI3K/AKT pathway and heart disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Araloside C: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araloside C, a prominent member of the oleanane-type triterpenoid saponins, has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its cardioprotective effects. Isolated primarily from the root bark of Aralia elata, a plant with a history of use in traditional medicine, this compound presents a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its mechanism of action, with a focus on its interaction with key signaling pathways.

Physical and Chemical Properties

This compound is a complex glycoside with the molecular formula C₅₃H₈₄O₂₃ and a molecular weight of approximately 1089.2 g/mol .[1] Its chemical structure consists of a pentacyclic triterpenoid aglycone, oleanolic acid, linked to a sugar chain. The accurate determination of its physicochemical properties is crucial for its application in research and drug development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₃H₈₄O₂₃ | [1] |

| Molecular Weight | 1089.2 g/mol | [1] |

| CAS Number | 55446-15-6 | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | Data not available for this compound. For comparison, Araloside A has a melting point of 196-200°C (decomposition).[2] | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO.[2] Insoluble in water.[2] Specific quantitative data (g/L or mg/mL) is not readily available. | - |

| Storage | Store at -20°C as a powder. In solvent, store at -80°C. | [3] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. While complete spectral data is not always readily available in public domains, key findings have been reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C-NMR chemical shifts for this compound have been assigned, providing a crucial tool for its identification and structural confirmation.[4][5]

Note: A detailed peak list for the ¹H-NMR and ¹³C-NMR spectra of this compound is not currently available in the public domain. Researchers should refer to specialized chemical databases or the primary literature for this information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of triterpenoid saponins like this compound is characterized by specific absorption bands corresponding to their functional groups. These typically include:

-

-OH stretching: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl groups of the sugar moieties and the aglycone.

-

C-H stretching: Bands in the region of 2950-2850 cm⁻¹ corresponding to the stretching vibrations of the methyl and methylene groups of the triterpenoid skeleton.

-

C=O stretching: A band around 1730-1700 cm⁻¹ if a carbonyl group is present in the aglycone.

-

C-O stretching: Strong bands in the region of 1100-1000 cm⁻¹ associated with the C-O bonds of the glycosidic linkages and hydroxyl groups.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the analysis of large, non-volatile molecules like this compound. In positive ion mode, the spectrum would be expected to show a protonated molecular ion [M+H]⁺ and/or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through the fragmentation of the parent ion, which typically involves the sequential loss of sugar residues.

Experimental Protocols

Extraction and Isolation of this compound from Aralia elata

While a specific, detailed protocol for the exclusive isolation of this compound is not universally established, a general procedure for the extraction and separation of aralosides can be adapted. Supercritical fluid extraction (SFE) has been shown to be an effective method for obtaining aralosides from Aralia mandshurica.[6]

Workflow for this compound Isolation:

Caption: General workflow for the extraction and isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered root bark of Aralia elata is refluxed with 70% methanol.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Aralosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate the different aralosides.

-

Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Experimental Model of Myocardial Ischemia/Reperfusion (I/R) Injury

The cardioprotective effects of this compound are often studied using in vivo models of myocardial I/R injury. The following is a generalized protocol for a rat model.

Workflow for Myocardial I/R Injury Model:

Caption: Workflow for inducing myocardial ischemia/reperfusion injury in a rat model.

Detailed Steps:

-

Anesthesia and Preparation: Rats are anesthetized, and a tracheotomy is performed to allow for artificial ventilation.

-

Thoracotomy: A left thoracotomy is performed to expose the heart.

-

Ligation: A suture is passed around the left anterior descending (LAD) coronary artery.

-

Ischemia: The LAD artery is occluded by tightening the suture for a specified period (e.g., 30 minutes) to induce ischemia.

-

Reperfusion: The ligature is released to allow blood flow to be restored to the previously ischemic area for a defined reperfusion period (e.g., 2 hours).

-

Analysis: Following the reperfusion period, various parameters are assessed, including cardiac function (e.g., electrocardiogram, blood pressure), infarct size (e.g., using triphenyltetrazolium chloride staining), and biochemical markers of cardiac injury (e.g., creatine kinase-MB, lactate dehydrogenase).

Mechanism of Action and Signaling Pathways

This compound exerts its cardioprotective effects through multiple mechanisms, with its interaction with Heat Shock Protein 90 (Hsp90) being a key aspect.

Interaction with Hsp90

This compound has been shown to bind to the ATP/ADP-binding domain of Hsp90.[2][7] This interaction is believed to modulate the chaperone activity of Hsp90, leading to the activation of pro-survival signaling pathways.

Cardioprotective Signaling Pathways

This compound has been demonstrated to protect cardiomyocytes from I/R injury by mitigating oxidative stress and calcium overload.[7] It also plays a role in reducing endoplasmic reticulum (ER) stress-induced apoptosis.

Signaling Pathway of this compound in Cardioprotection:

Caption: Proposed signaling pathway of this compound in providing cardioprotection.

This compound's interaction with Hsp90 can lead to the activation of the PI3K/Akt signaling pathway, a well-known pro-survival pathway. Furthermore, this compound has been shown to inhibit ER stress by downregulating the PERK/eIF2α and ATF6 pathways, thereby reducing apoptosis.[8] The reduction of oxidative stress and calcium overload further contributes to its cardioprotective effects.

Conclusion